4-Tert-butylcyclohexanone

Catalog No.
S748772
CAS No.
98-53-3
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylcyclohexanone

CAS Number

98-53-3

Product Name

4-Tert-butylcyclohexanone

IUPAC Name

4-tert-butylcyclohexan-1-one

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3

InChI Key

YKFKEYKJGVSEIX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(=O)CC1

Synonyms

4-tert-Butylcyclohexanone

Canonical SMILES

CC(C)(C)C1CCC(=O)CC1

Synthesis and Characterization:

4-tert-Butylcyclohexanone is a well-studied organic compound with various applications in scientific research. Its synthesis has been reported through several methods, including the alkylation of cyclohexanone with tert-butyl chloride and the reduction of 4-tert-butylcyclohexanol. Researchers have also characterized its physical and chemical properties, such as its melting point, boiling point, density, and solubility [, ].

Organic Chemistry Research:

Due to its cyclic ketone structure, 4-tert-butylcyclohexanone serves as a valuable intermediate in various organic syntheses. Researchers utilize it in reactions like aldol condensations, Robinson annulations, and Diels-Alder cycloadditions to access complex organic molecules with diverse functionalities [, , ].

Material Science Applications:

4-tert-Butylcyclohexanone finds applications in material science research. It acts as a solvent for various polymers and also participates in the synthesis of certain polymers, contributing to the development of novel materials with specific properties [, ].

4-Tert-butylcyclohexanone is an organic compound with the molecular formula C10H18OC_{10}H_{18}O. It features a cyclohexane ring substituted with a tert-butyl group at the fourth position and a carbonyl group (ketone) also at the fourth position. This unique structure imparts distinct physical and chemical properties, making it valuable in various chemical applications. The compound appears as a colorless liquid with a characteristic odor and is soluble in organic solvents.

  • Oxidation: This compound can be oxidized to form 4-tert-butylcyclohexanol using sodium hypochlorite as an oxidizing agent. The oxidation process involves the conversion of the secondary alcohol to the ketone, highlighting its dual functionality as both an alcohol and a ketone .
  • Reduction: The ketone can be reduced back to the corresponding alcohol using sodium borohydride or lithium aluminum hydride. These reductions typically yield a mixture of cis and trans isomers of 4-tert-butylcyclohexanol, demonstrating stereoselectivity based on the steric hindrance of the substituents involved .
  • Kinetics of Oxidation: Recent studies have explored the kinetics of chlorine-initiated oxidation of 4-tert-butylcyclohexanone, revealing insights into its reactivity and the formation of alkoxy radicals under atmospheric conditions .

Research has demonstrated that derivatives of 4-tert-butylcyclohexanone exhibit notable biological activities. Some derivatives have shown antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate antifeedant effects against certain insect larvae . These findings suggest potential applications in agricultural pest control and medicinal chemistry.

The synthesis of 4-tert-butylcyclohexanone can be achieved through various methods:

  • Direct Synthesis: Starting from cyclohexanone, tert-butyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
  • Reduction and Oxidation Sequences: As mentioned, 4-tert-butylcyclohexanol can be oxidized to form 4-tert-butylcyclohexanone, showcasing a reversible pathway between these two functional groups .
  • Derivatization: New derivatives can be synthesized using typical organic reactions, allowing for modifications that enhance biological activity or alter physical properties .

4-Tert-butylcyclohexanone finds applications in several fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: Its derivatives are explored for potential antibacterial and insecticidal properties.
  • Agriculture: Due to its bioactivity, it may be used in developing pest control agents.

Studies on the interaction of 4-tert-butylcyclohexanone with biological systems have highlighted its potential effects on various organisms. For instance, certain derivatives have been evaluated for their efficacy against pests and their antibacterial properties against specific bacterial strains, indicating a multifaceted role in both pharmacological and agricultural contexts .

In comparing 4-tert-butylcyclohexanone with similar compounds, several key features emerge:

Compound NameStructure FeaturesUnique Characteristics
4-MethylcyclohexanoneMethyl group instead of tert-butylLess sterically hindered, different reactivity
CyclohexanoneNo tert-butyl groupSimpler structure; serves as a precursor
2-Tert-butylcyclohexanoneTert-butyl at position 2Different stereochemistry leading to different properties
1-Tert-butylcyclohexanoneTert-butyl at position 1Variations in reactivity due to position of substitution

The uniqueness of 4-tert-butylcyclohexanone lies in its specific steric configuration and its ability to undergo selective reactions due to the bulky tert-butyl group. This steric hindrance influences both its chemical reactivity and biological activity, setting it apart from other cyclohexanones.

XLogP3

2.6

Melting Point

48.5 °C

UNII

4M45G11K23

GHS Hazard Statements

Aggregated GHS information provided by 1672 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 222 of 1672 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1450 of 1672 companies with hazard statement code(s):;
H302 (94.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (97.31%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

98-53-3

Wikipedia

4-tert-butylcyclohexanone

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Cyclohexanone, 4-(1,1-dimethylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Gaschler et al. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation. Nature Chemical Biology, doi: 10.1038/s41589-018-0031-6, published online 2 April 2018
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

Explore Compound Types